molecular formula C23H28O3 B11164979 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11164979
M. Wt: 352.5 g/mol
InChI Key: UWTMAZAZKNSINT-DTQAZKPQSA-N
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Description

The compound 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a chromenone core, a cyclopentane ring, and a dimethylocta-dienyl side chain, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, including the formation of the chromenone core, the cyclopentane ring, and the attachment of the dimethylocta-dienyl side chain. Common synthetic routes may include:

    Formation of the Chromenone Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through intramolecular cyclization reactions.

    Attachment of the Dimethylocta-dienyl Side Chain: This step may involve the use of organometallic reagents or cross-coupling reactions to attach the side chain to the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and formulation.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: can be compared with other similar compounds, such as:

    Chromenone Derivatives: Compounds with similar chromenone cores but different side chains.

    Cyclopentane-Containing Compounds: Molecules with cyclopentane rings and various functional groups.

    Dimethylocta-dienyl Derivatives: Compounds with similar side chains but different core structures.

The uniqueness of This compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C23H28O3/c1-15(2)7-5-8-16(3)13-14-25-21-12-11-19-18-9-6-10-20(18)23(24)26-22(19)17(21)4/h7,11-13H,5-6,8-10,14H2,1-4H3/b16-13+

InChI Key

UWTMAZAZKNSINT-DTQAZKPQSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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